molecular formula C18H21NO3 B122789 ethyl 2-((1S,2R)-2-hydroxy-1,2-diphenylethylamino)acetate CAS No. 100678-82-8

ethyl 2-((1S,2R)-2-hydroxy-1,2-diphenylethylamino)acetate

Cat. No. B122789
M. Wt: 299.4 g/mol
InChI Key: LEAUHTMORLZYBA-ZWKOTPCHSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or function if it’s a known substance in a particular field .


Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography can be used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like boiling point, melting point, solubility, optical activity, etc. These properties can help in identifying and characterizing the compound .

Safety And Hazards

The safety profile and potential hazards associated with the compound are studied. This includes its toxicity, flammability, environmental impact, and precautions to be taken while handling it .

properties

IUPAC Name

ethyl 2-[[(1S,2R)-2-hydroxy-1,2-diphenylethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-2-22-16(20)13-19-17(14-9-5-3-6-10-14)18(21)15-11-7-4-8-12-15/h3-12,17-19,21H,2,13H2,1H3/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAUHTMORLZYBA-ZWKOTPCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN[C@@H](C1=CC=CC=C1)[C@@H](C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((1S,2R)-2-hydroxy-1,2-diphenylethylamino)acetate

Synthesis routes and methods

Procedure details

A stirred mixture of trans-stilbene oxide (6.48 g, 0.033 mol), and glycine ethyl ester (6.15 g, 0.0598 mol) was heated at 120° for 22 hours. The mixture was triturated with ether and filtered to remove some insoluble materials. The filtrate was concentrated to yield 6.83 g (69.1%) of oil which solidified into a waxy solid upon cooling. The compound was purified and characterized as the hydrochloride salt, mp 185°-187° C. (absolute ethanolisopropyl ether) [reported mp 167°, Can. J. Chem. 45, 2865 (1967)].
Quantity
6.48 g
Type
reactant
Reaction Step One
Quantity
6.15 g
Type
reactant
Reaction Step One
Name
Yield
69.1%

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